2-Methyl-3-(methylthio)-4-(4-nitrophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(methylthio)-4-(4-nitrophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione is a complex organic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups such as methyl, methylthio, and nitrophenyl contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(methylthio)-4-(4-nitrophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted pyridine and introducing the nitrophenyl group through nitration, followed by methylation and thiolation steps, can lead to the desired compound. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(methylthio)-4-(4-nitrophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the pyrrolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the nitrophenyl group can produce aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Methyl-3-(methylthio)-4-(4-nitrophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of the nitrophenyl group suggests possible interactions with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The combination of different functional groups may lead to compounds with specific pharmacological activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(methylthio)-4-(4-nitrophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The nitrophenyl group could be involved in electron transfer processes, while the pyrrolopyridine core may interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(methylthio)-4-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
- 2-Methyl-3-(methylthio)-4-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
- 2-Methyl-3-(methylthio)-4-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
Uniqueness
The uniqueness of 2-Methyl-3-(methylthio)-4-(4-nitrophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione lies in the combination of its functional groups. The presence of the nitrophenyl group adds specific reactivity and potential biological activity that may not be present in similar compounds with different substituents.
Properties
Molecular Formula |
C15H13N3O4S |
---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
2-methyl-3-methylsulfanyl-4-(4-nitrophenyl)-3,5-dihydropyrrolo[3,4-c]pyridine-1,6-dione |
InChI |
InChI=1S/C15H13N3O4S/c1-17-14(20)10-7-11(19)16-13(12(10)15(17)23-2)8-3-5-9(6-4-8)18(21)22/h3-7,15H,1-2H3,(H,16,19) |
InChI Key |
LXQUHFVSENAMAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C2=C(NC(=O)C=C2C1=O)C3=CC=C(C=C3)[N+](=O)[O-])SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.